6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
Properties
IUPAC Name |
6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQSRKHSRBXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylation of Methyl 4-Hydroxybenzoate
- Reaction : Methyl 4-hydroxybenzoate undergoes hydroxymethylation with formaldehyde.
- Conditions : Typically performed in the presence of a catalyst at 50-55 °C for 1-2 hours.
- Product : Yields methyl 4-hydroxy-3-(hydroxymethyl)benzoate.
- Notes : This step introduces a hydroxymethyl group ortho to the hydroxy substituent, setting the stage for subsequent ring closure and protection steps.
Acetonide Protection of Ortho-Dihydroxy Groups
- Reaction : The ortho-dihydroxy moiety of methyl 4-hydroxy-3-(hydroxymethyl)benzoate is protected by acetonide formation using 2,2-dimethoxypropane or acetone under acidic conditions.
- Product : Methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate.
- Significance : Protection stabilizes the dihydroxy system, facilitating selective chloromethylation and preventing side reactions.
- Example Conditions : Stirring in trifluoroacetic acid with trifluoroacetic anhydride and acetone for 12 hours at room temperature.
Chloromethylation of the Protected Intermediate
- Reaction : Chloromethylation of methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate introduces the chloro substituent at the ethanone side chain.
- Reagents : Chloromethylating agents under controlled temperature (often 1-2 hours reaction time).
- Product : 2-chloro-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone, which is closely related to the target compound.
- Advantages : This method avoids the use of liquid bromine and hazardous bromination steps, improving safety and environmental impact.
Comparative Analysis of Preparation Routes
| Step | Traditional Method | Modern Method (Patent CN113666906A) | Advantages of Modern Method |
|---|---|---|---|
| Hydroxymethylation | Using formaldehyde and sodium borohydride | Formaldehyde with a catalyst at mild temperatures | Safer, avoids explosive sodium borohydride |
| Protection of dihydroxy | Acetone or 2,2-dimethoxypropane with acid | Acetonide protection using trifluoroacetic acid system | Efficient, high yield, and selective protection |
| Halogenation | Bromination with liquid bromine | Chloromethylation avoiding bromine | Safer, environmentally friendly, suitable for scale-up |
| Starting materials | Multi-step synthesis of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde | Bulk chemicals like methyl 4-hydroxybenzoate | Cost-effective, readily available raw materials |
Detailed Research Findings and Spectroscopic Data
- NMR Characterization :
The intermediate methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate shows characteristic peaks in ^1H NMR (400 MHz, CDCl3):- Aromatic protons: δ 7.81 (dd, J = 8.4, 22.4 Hz, 1H), 7.68 (s, 1H), 6.87 (d, J = 8.4 Hz, 1H)
- Methylenes: δ 4.87 (s, 2H)
- Methyl ester: δ 3.83 (s, 3H)
- Acetonide methyls: δ 1.53 (s, 6H)
Mass Spectrometry :
HRMS data confirm molecular weights consistent with the protected intermediates and final chloromethylated products.Purification :
Column chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products.
Industrial and Environmental Considerations
- The modern synthetic route avoids hazardous reagents such as liquid bromine and explosive sodium borohydride, enhancing safety.
- The use of bulk chemical starting materials like methyl 4-hydroxybenzoate reduces cost and increases scalability.
- The synthetic route is relatively short, improving overall yield and reducing waste.
- The acetonide protection strategy is efficient and reversible, facilitating downstream transformations.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. A notable method involves synthesizing derivatives that can be used to develop new drugs or improve existing formulations.
Case Study: Synthesis Methodology
A recent patent describes a method for synthesizing 2-chloro-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl) ethanone from methyl 4-hydroxybenzoate through several steps including hydroxymethylation and chloromethylation. This process demonstrates the utility of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one as a precursor in complex organic reactions aimed at producing valuable compounds for medicinal chemistry .
Pharmaceutical Applications
The compound has been explored for its potential pharmaceutical applications due to its structural characteristics that may exhibit biological activity.
Bioactivity Studies
Research has indicated that compounds similar to this compound can possess anti-inflammatory and antioxidant properties. The hydroxyl group in its structure may contribute to these effects by acting as a hydrogen donor in radical scavenging reactions .
Cosmetic Formulations
In the cosmetic industry, the compound is being investigated for its role in skin care formulations. Its properties may enhance the stability and effectiveness of topical products.
Formulation Insights
A study on cosmetic formulations highlighted the necessity for thorough investigations regarding safety and efficacy before market introduction. The incorporation of compounds like this compound could potentially improve the moisturizing effects and overall performance of skin care products .
Regulatory Considerations
With the growing interest in using this compound in consumer products, regulatory frameworks such as the European Union Directive (1223/2009) necessitate comprehensive safety assessments for cosmetic ingredients. The compound's safety profile must be established through rigorous testing protocols including in vivo studies .
Mechanism of Action
The mechanism of action of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodo () and fluoro () substituents at position 6 alter electronic properties compared to chloro. Iodo derivatives may exhibit higher molecular weight and steric bulk, while fluoro compounds display stronger electronegativity .
- Styryl Modifications : Styryl groups at position 5 () introduce extended conjugation, reducing melting points (101–110°C vs. 142°C for DMe-Bd) due to decreased crystallinity .
Physical and Spectral Properties
Key Observations :
- Chloro vs. Fluoro : The 6-chloro derivative likely shows downfield ¹³C shifts for C-6 compared to 6-fluoro (δ ~157 ppm for F vs. estimated δ ~120–130 ppm for Cl).
- Hydroxy vs. Styryl : The hydroxyl group in DMe-Bd contributes to higher melting points (142°C) than styryl derivatives (101–110°C) due to hydrogen bonding .
Biological Activity
6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS Number: 1300730-70-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClO4, with a molecular weight of 228.63 g/mol. The compound features a dioxin core structure that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Hydroxymethylation : Starting from 4-hydroxy methyl benzoate to obtain 4-hydroxy-3-(hydroxymethyl) methyl benzoate.
- Protection : Acetonide protection of ortho-dihydroxy groups.
- Chloromethylation : Chloromethylation to yield the final product.
This method allows for the efficient production of the compound while addressing challenges associated with previous synthetic routes .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antioxidant Properties
The antioxidant capacity of dioxin derivatives has been well documented. Compounds like this compound may help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage .
G Protein-Coupled Receptor Modulation
Emerging data indicate that compounds related to this dioxin structure can interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction could lead to therapeutic applications in treating conditions linked to GPCR dysregulation .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Q & A
Basic: What are the common synthetic routes for 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one derivatives?
Answer:
The core scaffold is synthesized via acetonide protection of hydroxylated benzoic acid derivatives. A typical method involves reacting 2,4-dihydroxybenzoic acid with trifluoroacetic acid (TFA) and acetone under anhydrous conditions to form the cyclic ester (4H-benzo[d][1,3]dioxin-4-one) . Chlorination at the 6-position can be achieved using iodine monochloride or via halogenation reactions in TFA/TFAA mixtures . Further functionalization (e.g., alkylation, benzylation) is performed by reacting the hydroxyl group at position 5 with brominated intermediates (e.g., 1-(bromomethyl)-4-alkoxybenzene) under basic conditions, yielding derivatives with yields ranging from 58% to 95% .
Basic: How is column chromatography optimized for purifying halogenated derivatives?
Answer:
Halogenated derivatives often require tailored eluent systems due to their polarity. For example:
- Iodinated derivatives : Heptane/EtOAc gradients (e.g., 16:1 to 5:1 v/v) effectively separate products with Rf values between 0.29–0.35 .
- Chlorinated analogs : Adding 1% acetic acid to heptane/EtOAc (1:1) improves resolution by suppressing tailing caused by acidic hydroxyl groups .
Pre-purification via recrystallization or trituration is recommended to reduce silica gel load and improve yield .
Advanced: How to achieve regioselective halogenation at the 6-position?
Answer:
Regioselectivity is controlled by steric and electronic factors. The 6-position is activated for electrophilic substitution due to electron-donating effects from the adjacent hydroxyl group. For iodination:
- Use iodine in TFA/TFAA mixtures at 0°C to minimize competing reactions at other positions .
- Methoxy groups at the 7-position (introduced via K2CO3/MeI) further direct halogenation to the 6-position by blocking alternative sites .
Yields >90% are achievable with this approach .
Advanced: What strategies enable chemo-selective functionalization of hydroxyl groups?
Answer:
- Protection/Deprotection : The 5-hydroxyl group is selectively protected using acetonide or triflate groups, leaving other positions reactive . For example, triflation of the 5-hydroxyl group allows Suzuki couplings at the 7-position .
- Mitsunobu Reactions : Triphenylphosphine/DIAD systems enable etherification of the 5-hydroxyl group with alcohols while preserving the dioxinone core .
Basic: What spectroscopic techniques confirm the structure of derivatives?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the dioxinone carbonyl (δ ~160–165 ppm) and methyl groups (δ 1.6–1.8 ppm). Aromatic protons show distinct coupling patterns (e.g., doublets at δ 6.3–7.4 ppm for substituted benzyl groups) .
- X-ray Crystallography : Used to resolve ambiguity in regiochemistry. The crystal structure of 6-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one confirms a planar dioxinone ring and intramolecular H-bonding .
Advanced: How does this compound act as a 15-lipoxygenase-1 (15-LOX-1) inhibitor?
Answer:
Derivatives with alkoxybenzyl side chains (e.g., 5-((4-((3,7-dimethyloctyl)oxy)benzyl)oxy)-substituted analogs) inhibit 15-LOX-1 by competing with arachidonic acid at the substrate-binding site.
- Enzyme Assays : Recombinant 15-LOX-1 is expressed in E. coli and purified via His-tag affinity chromatography. Activity is measured spectrophotometrically (λ = 234 nm) using linoleic acid as substrate .
- IC50 Values : Range from 0.5–5 µM, with stereochemistry (R/S-configuration) impacting potency by 2–3 fold .
Advanced: What catalyst-free methods exist for synthesizing the dioxinone core?
Answer:
A green, catalyst-free approach uses:
- Cyclocondensation : 2,4-Dihydroxybenzoic acid reacts with acetone in TFA at room temperature, forming the dioxinone ring in <2 hours with >85% yield .
- Advantages : Eliminates metal catalysts, reduces purification steps, and scales efficiently to gram quantities .
Advanced: How to design bioactive analogs based on structural data?
Answer:
-
Structure-Activity Relationship (SAR) :
-
Rational Design : Use docking studies (e.g., AutoDock Vina) with 15-LOX-1 (PDB: 4NRE) to optimize side-chain interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
